1-(5-Methylthiophen-2-yl)ethan-1-amine

Übersicht

Beschreibung

“1-(5-Methylthiophen-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It is a liquid at room temperature .

Molecular Structure Analysis

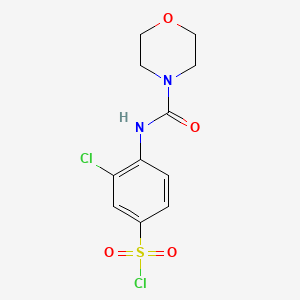

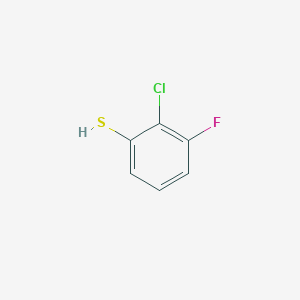

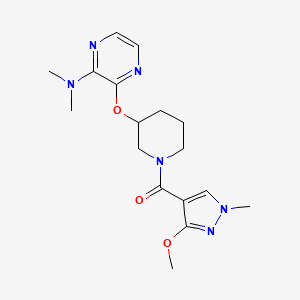

The molecular structure of “1-(5-Methylthiophen-2-yl)ethan-1-amine” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to an ethan-1-amine group via a methyl group . The InChI code for this compound is 1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 .Physical And Chemical Properties Analysis

“1-(5-Methylthiophen-2-yl)ethan-1-amine” is a liquid at room temperature . Its molecular weight is 141.24 .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology and Remediation

Research into chlorinated solvents and their impact on health and the environment has led to studies on the toxicological effects and potential remediation strategies for these compounds. Studies have explored the adverse health effects associated with occupational exposure to chlorinated solvents, including neurotoxicity and carcinogenicity, underscoring the need for effective remediation and exposure control practices (Ruder, 2006).

Chemical Synthesis and Catalysis

The development of efficient synthetic routes and catalytic processes is fundamental to chemical research. For instance, transition-metal-catalyzed reductive amination processes have been reviewed, highlighting advancements in the synthesis of amines, an essential functional group in pharmaceuticals and agrochemicals (Irrgang & Kempe, 2020). Additionally, research on the rearrangement of beta-amino alcohols through aziridinium intermediates provides insights into the synthesis of amines and the influence of various factors on product distribution (Métro et al., 2010).

Advanced Materials

Amine-functionalized metal–organic frameworks (MOFs) represent a rapidly growing area of research, with applications ranging from gas storage and separation to catalysis. The incorporation of amino functionalities into MOFs enhances their interaction with specific molecules, such as CO2, making them promising materials for carbon capture and environmental remediation (Lin et al., 2016).

Food Safety and Quality

The presence of biogenic amines in food and beverages, such as wine, can pose health risks. Molecular methods for detecting biogenic amine-producing bacteria offer a way to prevent the accumulation of these compounds, ensuring the safety and quality of food products (Landete et al., 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYMUAFGSPBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylthiophen-2-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564185.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2564203.png)